2-Methylpentane-d14
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylpentane-d14 involves the deuteration of 2-methylpentane. Deuteration is typically achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity (98 atom % D) and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylpentane-d14 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light.
Major Products Formed
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Deuterated halogenated compounds.
Scientific Research Applications
2-Methylpentane-d14 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Material Science: Employed in the synthesis of deuterated materials for studying reaction mechanisms and kinetics.
Biomedical Research: Utilized in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Industrial Applications: Used as a solvent in various chemical processes and as a calibration standard in analytical instruments.
Mechanism of Action
The mechanism of action of 2-Methylpentane-d14 is primarily related to its use as a solvent and reference standard. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the accurate analysis of molecular structures. The deuterium atoms also reduce the background noise in NMR spectra, allowing for clearer and more precise measurements .
Comparison with Similar Compounds
2-Methylpentane-d14 can be compared with other deuterated hydrocarbons such as:
Methylcyclohexane-d14: Another deuterated hydrocarbon used in NMR spectroscopy and material science.
Cyclopentane-13C: A deuterated and carbon-13 labeled compound used in similar applications.
2-Butanone-1,1,1,3,3-d5: A deuterated ketone used in analytical chemistry and industrial applications.
Uniqueness
This compound is unique due to its branched structure and high isotopic purity, making it an ideal reference standard in NMR spectroscopy and other analytical techniques .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4-(trideuteriomethyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-YSWKHMAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583911 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_11_)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284487-65-6 | |
Record name | Pentane-1,1,1,2,2,3,3,4,5,5,5-d11, 4-(methyl-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284487-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(~2~H_3_)Methyl(~2~H_11_)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284487-65-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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